Cas no 373-04-6 (Hexanamide, 6-amino-)

Hexanamide, 6-amino- (CAS 628-94-4), also known as 6-aminohexanamide, is a linear aliphatic amide featuring a terminal amino group. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of polyamides, pharmaceuticals, and specialty polymers. Its bifunctional structure, combining both amide and amine reactivity, enables its use in peptide coupling reactions and as a building block for more complex molecules. The compound exhibits good solubility in polar solvents, facilitating its incorporation into aqueous or organic reaction systems. With a molecular weight of 130.19 g/mol, it offers a balance of reactivity and stability under standard conditions. Its purity and consistent performance make it suitable for research and industrial applications requiring precise molecular control.
Hexanamide, 6-amino- structure
Hexanamide, 6-amino- structure
Product Name:Hexanamide, 6-amino-
CAS No:373-04-6
MF:C6H14N2O
MW:130.188161373138
MDL:MFCD02093857
CID:315447
PubChem ID:67798
Update Time:2025-10-22

Hexanamide, 6-amino- Chemical and Physical Properties

Names and Identifiers

    • Hexanamide, 6-amino-
    • 6-aminohexanamide
    • 6-Aminocaproamide
    • ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
    • SCHEMBL285471
    • 7A669X4GBU
    • KQY
    • 6-aminohexanamide, AldrichCPR
    • CHEBI:138501
    • AKOS000197845
    • MFCD02093857
    • DTXSID5059909
    • A1-16493
    • EINECS 206-762-2
    • 373-04-6
    • MS-21639
    • NS00030173
    • SY247974
    • CS-0137981
    • AC6029
    • epsilon-aminocaproamide
    • DTXCID5039307
    • DB-229488
    • MDL: MFCD02093857
    • Inchi: 1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9)
    • InChI Key: ZLHYDRXTDZFRDZ-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCN)N

Computed Properties

  • Exact Mass: 130.11072
  • Monoisotopic Mass: 130.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • PSA: 69.11

Hexanamide, 6-amino- Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

Hexanamide, 6-amino- Pricemore >>

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Additional information on Hexanamide, 6-amino-

Hexanamide, 6-amino-: A Comprehensive Overview

Hexanamide, 6-amino- (CAS No. 373-04-6) is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as N-hydroxyhexanamide or 6-amino hexanamide, is a derivative of hexanamide with an amino group attached at the sixth carbon position. Its chemical structure consists of a six-carbon chain with an amide functional group and an amino group, making it a valuable molecule in the fields of organic synthesis, materials science, and biotechnology.

The synthesis of Hexanamide, 6-amino- typically involves the reaction of hexanedioic acid with ammonia or its derivatives under controlled conditions. This process ensures the formation of the amide bond while retaining the amino group at the terminal position. The compound's structure allows for a wide range of chemical modifications, enabling its use as an intermediate in the production of more complex molecules. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of its synthesis, making it more accessible for large-scale production.

One of the most notable applications of Hexanamide, 6-amino- is in the development of biodegradable polymers. Researchers have explored its potential as a building block for polyamides, which are widely used in textiles, packaging, and biomedical devices. These polymers exhibit excellent mechanical properties and biocompatibility, making them ideal for applications such as drug delivery systems and tissue engineering scaffolds. A study published in *Polymer Chemistry* highlighted the superior degradation rates and cytocompatibility of polymers derived from Hexanamide, 6-amino-, suggesting its promising future in biomedical applications.

In addition to polymer science, Hexanamide, 6-amino- has found utility in pharmaceutical research. Its ability to form stable complexes with various bioactive molecules has made it a valuable tool in drug delivery systems. For instance, researchers have utilized it as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. A recent study in *Journal of Controlled Release* demonstrated that nanoparticles synthesized using Hexanamide, 6-amino- exhibited controlled drug release profiles, making them suitable for targeted therapy applications.

The compound's role in catalysis is another area where it has shown significant potential. As a ligand or catalyst precursor, Hexanamide, 6-amino- facilitates various organic transformations, including esterifications and amidations. Its ability to coordinate with metal ions makes it a promising candidate for asymmetric catalysis. A breakthrough reported in *Nature Catalysis* showcased its use as a chiral ligand in enantioselective reactions, paving the way for more efficient synthesis of chiral compounds.

From an environmental perspective, Hexanamide, 6-amino- is advantageous due to its biodegradability. Unlike many synthetic polymers that persist in the environment for centuries, this compound decomposes relatively quickly under natural conditions. This property aligns with global efforts to reduce plastic pollution and promote sustainable materials. Ongoing research is focused on optimizing its degradation pathways to further enhance its eco-friendly attributes.

In conclusion, Hexanamide, 6-amino- (CAS No. 373-04-6) is a multifaceted compound with applications spanning polymer science, pharmaceuticals, catalysis, and environmental sustainability. Its unique chemical structure and versatile properties make it an invaluable asset in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing technological and industrial innovations.

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